molecular formula C16H20N4O5S B3309763 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone CAS No. 943102-49-6

4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone

Cat. No. B3309763
CAS RN: 943102-49-6
M. Wt: 380.4 g/mol
InChI Key: WMYOKXULQLRPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone, also known as DSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DSP is a potent inhibitor of protein kinase C (PKC), which is an enzyme involved in various cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone involves the inhibition of PKC, which is a family of enzymes that play a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone binds to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone are largely dependent on the specific cell type and tissue being studied. In cancer cells, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been shown to have neuroprotective effects and to improve cognitive function. In immune cells, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been shown to modulate the immune response and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone in lab experiments is its specificity for PKC inhibition. This allows for the study of PKC signaling pathways without the interference of other signaling pathways. However, one limitation of using 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone is its potential toxicity, which can vary depending on the specific cell type and tissue being studied.

Future Directions

There are several future directions for the study of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone. One direction is the development of more potent and specific PKC inhibitors that can be used in clinical settings. Another direction is the investigation of the role of PKC in various diseases such as cancer, Alzheimer's disease, and autoimmune disorders. Additionally, the use of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.

Scientific Research Applications

4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has shown promising results as a potential anti-cancer agent due to its ability to inhibit PKC, which is overexpressed in many cancer cells. 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has also been studied in the field of neuroscience, where it has been shown to have neuroprotective effects and to improve cognitive function in animal models. In immunology, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been shown to modulate the immune response and to have anti-inflammatory effects.

properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-7-9-14(10-8-13)20(22)23/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYOKXULQLRPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone
Reactant of Route 2
Reactant of Route 2
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone
Reactant of Route 3
Reactant of Route 3
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone
Reactant of Route 4
Reactant of Route 4
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone
Reactant of Route 5
Reactant of Route 5
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone
Reactant of Route 6
Reactant of Route 6
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.